tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
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Overview
Description
“tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H19N3O2 . It appears as a white solid .
Synthesis Analysis
While specific synthesis methods for “tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of “tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” can be represented by the SMILES notation: CC©©OC(=O)N1CCNC@@HC1 .Chemical Reactions Analysis
The tert-butyl group in this compound may exhibit unique reactivity patterns due to its crowded nature . It can be used in various chemical transformations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.29 . It is a white solid and should be stored at 0-8 °C .Scientific Research Applications
Synthesis and Characterization : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a derivative of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, was synthesized and characterized. This compound demonstrated moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Biological Evaluation : Another study focused on the synthesis and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Intermediate for Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is reported as an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, providing insights into its chemical properties and potential applications (Mamat et al., 2012).
Pharmacologically Useful Core : A study described the preparation of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting its novel chemistry and potential use in pharmacology (Gumireddy et al., 2021).
Catalytic Activity : The synthesis of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was carried out, yielding poly(methacryloyl-4-(dialkylamino)pyridine) derivatives with catalytic activity, especially in acylation chemistry (Mennenga et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group, a simple hydrocarbon moiety, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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